

Spectral data comparison for Isobutyl 5-chloro-2,2-dimethylvalerate

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Compound of Interest

Compound Name: *Isobutyl 5-chloro-2,2-dimethylvalerate*

Cat. No.: *B194615*

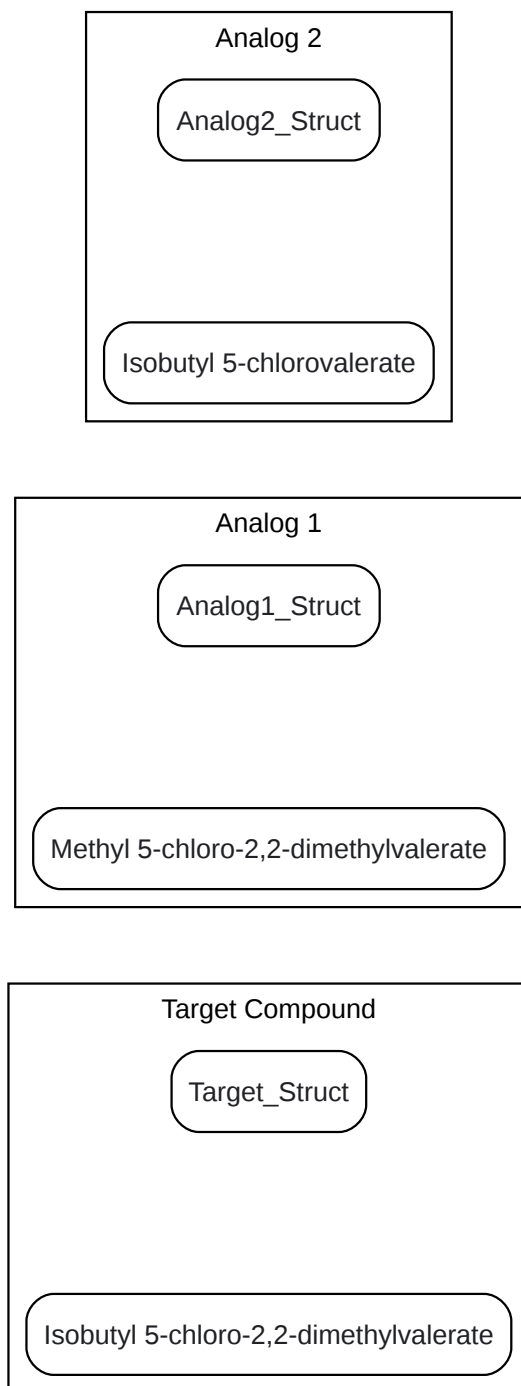
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To provide a comprehensive comparison for researchers, scientists, and drug development professionals, this guide details the spectral characteristics of **Isobutyl 5-chloro-2,2-dimethylvalerate** and its structural analogs. Due to the limited availability of public spectral data for **Isobutyl 5-chloro-2,2-dimethylvalerate**, this guide leverages data from closely related compounds, Methyl 5-chloro-2,2-dimethylvalerate and Isobutyl 5-chlorovalerate, to infer and compare expected spectral features.

Structural Comparison of Analyzed Compounds

The key structural differences between **Isobutyl 5-chloro-2,2-dimethylvalerate** and its analogs lie in the ester group and the substitution pattern on the valerate backbone. These differences are expected to manifest in their respective spectral data.

Chemical Structures of Target Compound and Analogs



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Caption: Molecular structures of the target compound and its analogs.

Spectral Data Comparison

While experimental data for **Isobutyl 5-chloro-2,2-dimethylvalerate** is not readily available in public databases, we can predict its spectral characteristics based on the data of its analogs. The following tables summarize the available and predicted spectral data for the three compounds.

Mass Spectrometry Data

The mass spectra of these compounds are expected to show characteristic fragmentation patterns related to the ester and the chlorinated alkyl chain. The presence of chlorine is readily identified by the M+2 isotope peak, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.^[1]

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z) and Interpretation (Predicted/Observed)
Isobutyl 5-chloro-2,2-dimethylvalerate	C ₁₁ H ₂₁ ClO ₂	220.74	Predicted: [M] ⁺ at 220/222, loss of isobutylene (C ₄ H ₈) from molecular ion, cleavage of the ester group, loss of HCl.
Methyl 5-chloro-2,2-dimethylvalerate	C ₈ H ₁₅ ClO ₂	178.66	Observed data not found. Predicted: [M] ⁺ at 178/180, loss of methoxy group (OCH ₃), loss of HCl.
Isobutyl 5-chlorovalerate	C ₉ H ₁₇ ClO ₂	192.68	Observed data not found. Predicted: [M] ⁺ at 192/194, loss of isobutylene (C ₄ H ₈), loss of HCl.

^1H NMR Spectral Data

The ^1H NMR spectra will provide information about the different proton environments in the molecules. Key signals will include those from the isobutyl or methyl ester group and the protons on the chlorinated pentanoate chain.

Compound	Key Proton Signals and Predicted Chemical Shifts (ppm)
Isobutyl 5-chloro-2,2-dimethylvalerate	Predicted: ~ 3.8 (d, 2H, $-\text{OCH}_2-$), ~ 1.9 (m, 1H, $-\text{CH}(\text{CH}_3)_2$), ~ 0.9 (d, 6H, $-\text{CH}(\text{CH}_3)_2$), ~ 3.5 (t, 2H, $-\text{CH}_2\text{Cl}$), ~ 1.7 (m, 2H, $-\text{CH}_2-$), ~ 1.2 (s, 6H, $-\text{C}(\text{CH}_3)_2$)
Methyl 5-chloro-2,2-dimethylvalerate	Observed data not found. Predicted: ~ 3.7 (s, 3H, $-\text{OCH}_3$), ~ 3.5 (t, 2H, $-\text{CH}_2\text{Cl}$), ~ 1.7 (m, 2H, $-\text{CH}_2-$), ~ 1.2 (s, 6H, $-\text{C}(\text{CH}_3)_2$)
Isobutyl 5-chlorovalerate	Observed data not found. Predicted: ~ 3.8 (d, 2H, $-\text{OCH}_2-$), ~ 1.9 (m, 1H, $-\text{CH}(\text{CH}_3)_2$), ~ 0.9 (d, 6H, $-\text{CH}(\text{CH}_3)_2$), ~ 3.6 (t, 2H, $-\text{CH}_2\text{Cl}$), ~ 2.3 (t, 2H, $-\text{COCH}_2-$), ~ 1.8 (m, 4H, $-\text{CH}_2\text{CH}_2-$)

^{13}C NMR Spectral Data

The ^{13}C NMR spectra will distinguish the different carbon environments. The carbonyl carbon of the ester and the carbon bearing the chlorine atom are expected to have characteristic chemical shifts.

Compound	Key Carbon Signals and Predicted Chemical Shifts (ppm)
Isobutyl 5-chloro-2,2-dimethylvalerate	Predicted: ~177 (C=O), ~71 (-OCH ₂ -), ~45 (-CH ₂ Cl), ~42 (-C(CH ₃) ₂), ~35 (-CH ₂ -), ~28 (-CH(CH ₃) ₂), ~25 (-C(CH ₃) ₂), ~19 (-CH(CH ₃) ₂)
Methyl 5-chloro-2,2-dimethylvalerate	Observed data not found. Predicted: ~178 (C=O), ~52 (-OCH ₃), ~45 (-CH ₂ Cl), ~42 (-C(CH ₃) ₂), ~35 (-CH ₂ -), ~25 (-C(CH ₃) ₂)
Isobutyl 5-chlorovalerate	Observed data not found. Predicted: ~173 (C=O), ~71 (-OCH ₂ -), ~45 (-CH ₂ Cl), ~34 (-COCH ₂ -), ~30 (-CH ₂ -), ~28 (-CH(CH ₃) ₂), ~22 (-CH ₂ -), ~19 (-CH(CH ₃) ₂)

Infrared (IR) Spectroscopy Data

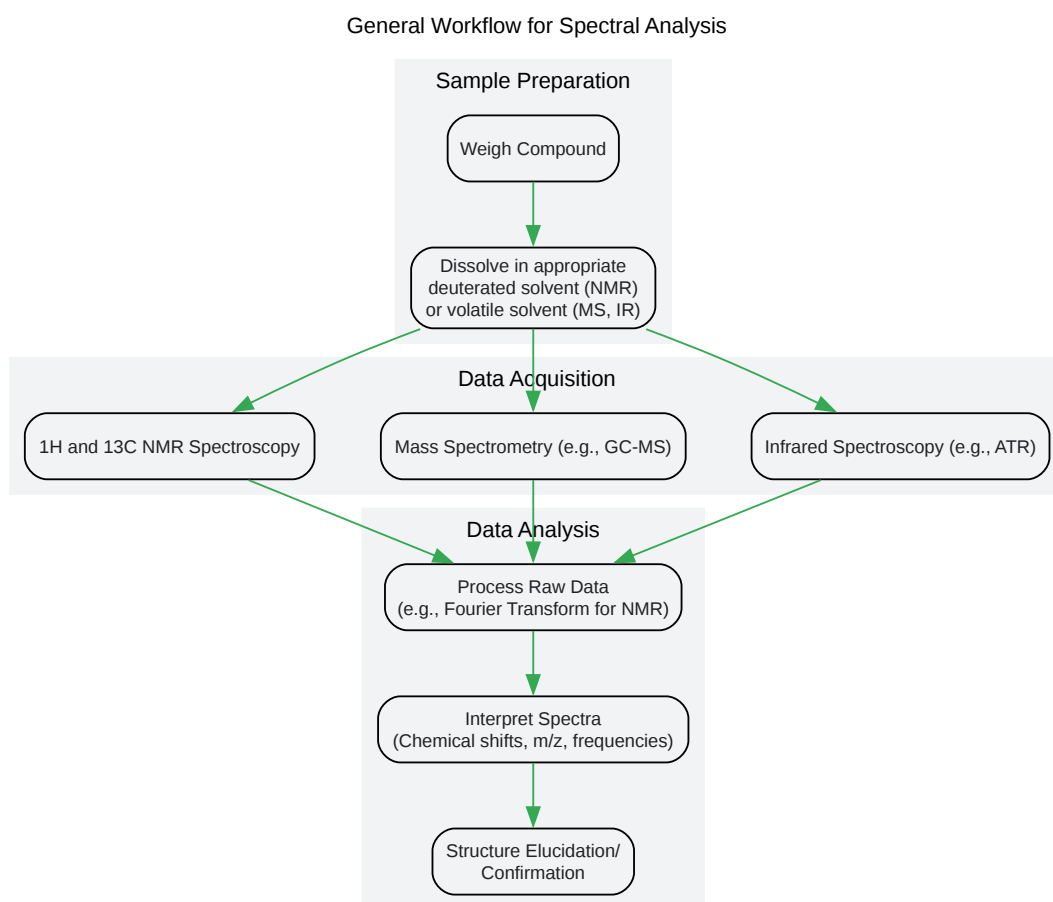
The IR spectra of esters are characterized by a strong carbonyl (C=O) stretching absorption and C-O stretching bands.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Compound	Key IR Absorptions (cm ⁻¹) and Functional Group (Predicted/Observed)
Isobutyl 5-chloro-2,2-dimethylvalerate	Predicted: ~1735 (C=O stretch), ~1250-1000 (C-O stretch), ~700-600 (C-Cl stretch)
Methyl 5-chloro-2,2-dimethylvalerate	Observed data not found. Predicted: ~1740 (C=O stretch), ~1250-1000 (C-O stretch), ~700-600 (C-Cl stretch)
Isobutyl 5-chlorovalerate	Observed data not found. Predicted: ~1735 (C=O stretch), ~1250-1000 (C-O stretch), ~700-600 (C-Cl stretch)

Experimental Protocols

The following are general protocols for the acquisition of spectral data for small organic molecules like the ones discussed.

Workflow for Spectral Data Acquisition and Analysis



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